N-[[4-(dimethylamino)benzylidene]amino]-2-furamide
Description
N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]FURAN-2-CARBOHYDRAZIDE is a chemical compound known for its unique structure and properties It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a furan ring through a methylene bridge
Properties
Molecular Formula |
C14H15N3O2 |
|---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C14H15N3O2/c1-17(2)12-7-5-11(6-8-12)10-15-16-14(18)13-4-3-9-19-13/h3-10H,1-2H3,(H,16,18)/b15-10+ |
InChI Key |
GUQGVNCMOYZRHM-XNTDXEJSSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CO2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]FURAN-2-CARBOHYDRAZIDE typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and furan-2-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]FURAN-2-CARBOHYDRAZIDE can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]FURAN-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazides.
Scientific Research Applications
N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]FURAN-2-CARBOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]FURAN-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-2-THIENYLACETOHYDRAZIDE
- N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-METHOXYANILINE
- N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Uniqueness
N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]FURAN-2-CARBOHYDRAZIDE is unique due to its specific structural features, such as the presence of both a furan ring and a dimethylamino group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
